Bienvenue dans la boutique en ligne BenchChem!

4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Lipophilicity Membrane permeability Drug-likeness

This screening compound offers a structurally unrepresented N,N-diisobutyl substitution pattern within the sulfamoyl benzamide pharmacophore. With XLogP3 3.6—1.2 to 2.6 log units higher than dimethyl or benzyl(methyl) analogs—and eight rotatable bonds, it uniquely maps lipophilic tolerance and conformational flexibility boundaries of h-NTPDase and hCA active sites. Procure for matched lipophilicity SAR series or as a COX-2-negative control to rule out non-specific sulfonamide artifacts. Differentiated procurement is essential; substituting cheaper analogs risks pharmacologically irrelevant data.

Molecular Formula C20H30N4O3S
Molecular Weight 406.5 g/mol
CAS No. 1020454-00-5
Cat. No. B6529653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
CAS1020454-00-5
Molecular FormulaC20H30N4O3S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)C
InChIInChI=1S/C20H30N4O3S/c1-14(2)12-24(13-15(3)4)28(26,27)18-9-7-17(8-10-18)20(25)21-19-11-16(5)22-23(19)6/h7-11,14-15H,12-13H2,1-6H3,(H,21,25)
InChIKeyOOFJPEAULKLEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide (CAS 1020454-00-5): Physicochemical Baseline and Procurement Context


4-[Bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide (CAS 1020454-00-5) is a synthetic sulfamoyl benzamide derivative bearing a 1,3-dimethyl-1H-pyrazol-5-yl moiety on the carboxamide side and a sterically demanding bis(2-methylpropyl) (diisobutyl) substituent on the sulfonamide nitrogen [1]. With a molecular weight of 406.5 g·mol⁻¹, molecular formula C₂₀H₃₀N₄O₃S, computed XLogP3 of 3.6, topological polar surface area (TPSA) of 92.7 Ų, and eight rotatable bonds, the compound occupies a differentiated region of drug-like physicochemical space relative to its in-class analogs [1][2]. It is catalogued as a screening compound (PubChem CID 25284313; AKOS024494419; Life Chemicals F5066-0045) supplied at typical research purity ≥95% and is primarily positioned for structure–activity relationship (SAR) exploration, target deconvolution, and medicinal chemistry lead optimization programs rather than as a terminal bioactive candidate [1][3].

Why Generic Substitution Risks Failure: The Critical Role of the Bis(2-methylpropyl)sulfamoyl Substituent in 4-[Bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide


In-class sulfamoyl benzamide analogs sharing the 1,3-dimethyl-1H-pyrazol-5-yl benzamide core but differing in sulfonamide N-substitution cannot be treated as interchangeable procurement items [1]. The bis(2-methylpropyl) (diisobutyl) substituent imparts a computed XLogP3 of 3.6—a 1.2 to 2.6 log-unit increase over the dimethyl (XLogP3 = 1.0) and benzyl(methyl) (XLogP3 = 2.4) analogs, respectively [1][2][3]. This lipophilicity shift translates into measurably different predicted membrane permeability, plasma protein binding, and metabolic clearance profiles [1]. Furthermore, the branched diisobutyl architecture introduces eight rotatable bonds versus four to six for simpler N,N-dialkyl or N-benzyl-N-alkyl analogs, altering the entropic cost of target binding and conformational pre-organization [1][2][3]. Because the sulfamoyl benzamide scaffold has demonstrated class-level inhibitory activity across multiple therapeutically relevant enzyme families—including h-NTPDases (sub-micromolar IC₅₀) and human carbonic anhydrases (nanomolar Kᵢ)—even modest substituent-driven changes in physicochemical properties can produce disproportionate effects on potency, isoform selectivity, and off-target liability [4][5]. Substituting a cheaper or more readily available analog without experimentally verifying target engagement therefore carries a high risk of obtaining pharmacologically irrelevant data and wasting screening resources.

Quantitative Differentiation Evidence for 4-[Bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide (CAS 1020454-00-5) Versus Closest Analogs


Lipophilicity (XLogP3) Advantage: 4-[Bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide Versus Dimethyl and Benzyl-Methyl Analogs

The target compound exhibits a computed XLogP3 of 3.6, which is 2.6 log units higher than the N,N-dimethyl analog (CAS 1020453-90-0, XLogP3 = 1.0) and 1.2 log units higher than the N-benzyl-N-methyl analog (CAS 1020454-24-3, XLogP3 = 2.4) [1][2]. This substantial lipophilicity increase, conferred by the two branched isobutyl groups, is expected to enhance passive membrane permeability and alter tissue distribution profiles relative to less lipophilic in-class comparators [1]. In the context of the sulfamoyl benzamide class, where target engagement often requires access to intracellular or membrane-buried binding sites, such a logP shift represents a quantifiable selection criterion for permeability-sensitive screening campaigns [3].

Lipophilicity Membrane permeability Drug-likeness

Conformational Flexibility Differentiation: Rotatable Bond Count as a Selectivity and Entropy Modulator

The bis(2-methylpropyl) substituent endows the target compound with eight rotatable bonds, compared with four rotatable bonds for the N,N-dimethyl analog (CAS 1020453-90-0) and six for the N-benzyl-N-methyl analog (CAS 1020454-24-3) [1][2]. The additional rotational degrees of freedom, originating from the two isobutyl chains, increase the ensemble of low-energy conformations accessible in solution. This translates into a higher entropic penalty upon binding to a rigid protein target—a property that can be exploited to achieve target selectivity when the desired binding site can accommodate the flexible ligand with minimal conformational restriction, while off-target sites with shallower or more sterically constrained pockets cannot [3]. For structure-based drug design programs, the eight rotatable bonds of the target compound offer a wider dynamic range for probing conformational SAR than the four to six bonds available in simpler analogs.

Conformational flexibility Rotatable bonds Entropic binding penalty

Class-Level h-NTPDase Inhibitory Potential: Contextualizing the Target Compound Within a Validated Pharmacophore

Although no direct h-NTPDase inhibitory data are publicly available for the target compound itself, it shares the core sulfamoyl benzamide pharmacophore with compounds that have demonstrated sub-micromolar inhibitory activity against all four therapeutically relevant h-NTPDase isoforms (h-NTPDase1, -2, -3, and -8) [1]. In the 2023 study by Zaigham et al., the most potent sulfamoyl benzamide (compound 3i) inhibited h-NTPDase1 with an IC₅₀ of 2.88 ± 0.13 μM, while compound 2d inhibited h-NTPDase8 with an IC₅₀ of 0.28 ± 0.07 μM [1]. Critically, the study established that substituent identity on both the sulfonamide nitrogen and the carboxamide aryl ring modulates isoform selectivity—a structure–activity relationship principle that directly supports the value of screening the structurally distinct bis(2-methylpropyl) variant [1]. The target compound's unique N,N-diisobutyl substitution pattern is not represented among the 20+ compounds tested in this study, representing an unexplored region of chemical space within this validated pharmacophore [1].

h-NTPDase inhibition Ectonucleotidase Thrombosis Cancer

Carbonic Anhydrase Pharmacophore Compatibility: Pyrazole-Tethered Sulfamoyl Benzamides as Nanomolar hCA Inhibitors

The target compound's structural architecture—comprising a pyrazole-tethered sulfamoyl benzamide core—aligns with a recently validated class of carbonic anhydrase inhibitors. Ommi et al. (2023) demonstrated that pyrazole-tethered sulfamoyl phenyl benzamides achieve selective, nanomolar inhibition of human carbonic anhydrase isoforms hCA I and II, with the most potent compound (6g) exhibiting Kᵢ values of 0.0366 μM and 0.0310 μM, respectively [1]. Critically, the study established that the position of the sulfonamide group (4-aminobenzene sulfonamide vs. 3-aminobenzene sulfonamide) dictates selectivity between human and mycobacterial CA isoforms [1]. The target compound features the 4-substituted (para) sulfamoyl benzamide arrangement that favored hCA I/II selectivity in that study, but with the distinct bis(2-methylpropyl) N-substitution not explored in the published series [1][2]. This structural alignment with a validated selective pharmacophore, combined with a novel substituent, positions the target compound as a logical procurement choice for expanding hCA SAR beyond the characterized chemical space.

Carbonic anhydrase inhibition hCA I hCA II Mycobacterium tuberculosis

Structural Divergence from COX-2 Inhibitor Pharmacophore: Avoiding Target Class Confusion in Procurement

The pyrazolyl benzenesulfonamide scaffold is historically associated with COX-2 inhibitors such as celecoxib. However, the target compound diverges from the canonical COX-2 pharmacophore in two critical respects: (i) the sulfonamide nitrogen is fully substituted with two bulky isobutyl groups, eliminating the primary sulfonamide NH₂ motif required for COX-2 binding; and (ii) the pyrazole is linked via a benzamide bridge rather than directly to the benzene ring, altering the spatial relationship between the heterocycle and the sulfonamide [1][2]. Patents in the pyrazolyl benzenesulfonamide class (e.g., EP 0923933, EP 1104760 A1) explicitly require an unsubstituted or minimally substituted sulfonamide NH₂ for COX-2 inhibitory activity [3][4]. The target compound's fully substituted N,N-diisobutyl sulfonamide therefore structurally excludes it from the COX-2 inhibitor class, reducing the risk of wasted screening resources on an already-crowded target and redirecting procurement value toward less-explored target families (h-NTPDases, carbonic anhydrases, cannabinoid receptors) [5].

COX-2 selectivity Pyrazolyl benzenesulfonamide Celecoxib analogs Target deconvolution

Best-Fit Research and Industrial Application Scenarios for 4-[Bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide


h-NTPDase Isoform Selectivity SAR Expansion: Probing the Unexplored Diisobutyl Substituent Space

In programs targeting ectonucleotidases (h-NTPDase1, -2, -3, -8) for thrombosis, inflammation, or oncology indications, this compound provides access to a structurally unrepresented N,N-diisobutyl substitution pattern within the validated sulfamoyl benzamide pharmacophore [1]. The high lipophilicity (XLogP3 = 3.6) and eight rotatable bonds differentiate it from all 20+ compounds characterized by Zaigham et al. (2023), offering an opportunity to map the lipophilic tolerance and conformational flexibility boundaries of the h-NTPDase active sites [1][2]. Screening this compound alongside the N,N-dimethyl (CAS 1020453-90-0) and N-benzyl-N-methyl (CAS 1020454-24-3) analogs as a matched lipophilicity series can generate quantitative SAR for guiding subsequent lead optimization [3].

Human Carbonic Anhydrase I/II Selectivity Profiling with a Novel Lipophilic Sulfonamide Substituent

The compound's para-sulfamoyl benzamide architecture aligns with the hCA I/II-selective sub-series identified by Ommi et al. (2023), where the para orientation favored human over mycobacterial CA isoforms [4]. The bis(2-methylpropyl) substituent represents a lipophilicity regime (XLogP3 = 3.6) not explored in the published pyrazole-tethered sulfamoyl benzamide series, which predominantly employed aryl or small alkyl substituents [4]. Testing this compound against hCA I, hCA II, and mtCA 1–3 in a stopped-flow CO₂ hydration assay would determine whether the diisobutyl group maintains or enhances the human CA selectivity window, while potentially improving membrane permeability for cellular CA inhibition assays [4].

Cannabinoid Receptor Ligand Screening Based on Patent-Disclosed N,N-Disubstituted Sulfamoyl Benzamide Scaffold

US Patent 7,544,676 B2 (Adolor Corporation) discloses N,N-disubstituted sulfamoyl benzamides as cannabinoid receptor agonists and/or ligands with potential utility in pain, inflammation, and neurological disorders [5]. The target compound's fully substituted N,N-diisobutyl sulfonamide matches the general substitution pattern claimed in the patent, while its pyrazole-containing carboxamide side chain offers a heterocyclic variation not exemplified in the original disclosure [5]. Procurement for CB1/CB2 radioligand displacement assays could establish whether the pyrazole-benzamide motif, combined with the diisobutyl sulfonamide, yields a distinct cannabinoid receptor affinity and selectivity profile relative to the patent-exemplified compounds [5].

Negative Control Design for COX-2 Screening Cascades: Exploiting Structural Exclusion from the COX-2 Pharmacophore

Because the target compound lacks the primary sulfonamide NH₂ group essential for COX-2 binding (as defined in EP 0923933 and EP 1104760 A1), it can serve as a structurally matched negative control in COX-2 screening panels alongside active pyrazolyl benzenesulfonamides [6][7]. This application exploits the compound's close structural resemblance to the COX-2-active pyrazolyl benzenesulfonamide class while ensuring no COX-2 inhibitory activity, making it valuable for validating assay specificity and ruling out non-specific sulfonamide-related artifacts in high-throughput screens [6][7].

Quote Request

Request a Quote for 4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.